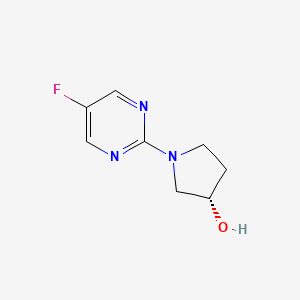

(S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol

Description

(S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol (CAS: 1261233-26-4) is a fluorinated pyrimidine derivative with the molecular formula C₈H₁₀FN₃O and a molecular weight of 183.18 g/mol . The compound features a pyrrolidin-3-ol moiety linked to a 5-fluoropyrimidine ring, conferring unique electronic and steric properties. This compound is of particular interest in antiviral and kinase inhibition research, as suggested by its structural analogs .

Properties

IUPAC Name |

(3S)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXNQGJAKXVXCY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₀FN₃O

- CAS Number : 1261233-86-6

The compound features a pyrrolidine ring substituted with a 5-fluoropyrimidine moiety, which contributes to its unique biological properties. The fluorine atom enhances the lipophilicity and bioavailability of the compound, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in nucleic acid metabolism, potentially affecting cell proliferation.

- Receptor Modulation : It may modulate neurotransmitter receptors, influencing pathways related to neuroprotection and cognition.

- Antiviral Properties : Preliminary studies suggest that it may enhance the immune response against viral infections by modulating pyrimidine metabolism pathways.

Biological Activity Overview

Case Studies

- Antiviral Activity : A study demonstrated that this compound significantly increased the production of type I and III interferons in vitro when cells were stimulated with RIG-I ligands. This suggests a potential application in enhancing antiviral responses during infections .

- Cancer Research : In vitro assays on various cancer cell lines indicated that this compound inhibited cell migration and invasion, showcasing its potential as an anticancer agent. The mechanism appears to involve the disruption of pyrimidine nucleotide synthesis pathways, which are crucial for rapidly dividing cells .

- Neuropharmacology : Research into the neuroprotective effects of this compound has shown promising results in models of neurodegenerative diseases, where it may help mitigate oxidative stress and inflammation .

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

Enzyme Interaction Studies

The compound has been characterized as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis pathway of pyrimidines. This inhibition leads to reduced levels of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Cytotoxicity Assessments

Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₈H₁₀FN₃O

Molecular Weight: 183.18 g/mol

IUPAC Name: (S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol

CAS Number: 1696209-81-0

The compound features a pyrrolidine ring substituted with a 5-fluoropyrimidine moiety, which enhances its reactivity and biological activity.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent in various diseases.

Anticancer Activity:

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of this compound have shown IC50 values ranging from 0.55 µM to 4.53 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . This suggests that this compound could be further evaluated for its anticancer potential.

Neuroprotective Effects:

The aminopyridine group in the structure indicates possible neuroprotective effects. Research has shown that aminopyridine derivatives can improve cognitive function in models of Alzheimer's disease by enhancing neurotransmitter release . This positions the compound as a candidate for further exploration in neuropharmacology.

Enzyme Inhibition Studies

The compound's ability to interact with specific molecular targets makes it suitable for enzyme inhibition studies. It may modulate the activity of enzymes involved in neurotransmission and inflammatory pathways, which is critical for developing new therapeutic strategies .

Material Science

In addition to its biological applications, this compound is utilized as a building block in organic synthesis, contributing to the development of novel materials and catalysts . Its unique structure allows for the creation of complex molecules with desirable properties.

Case Study 1: Anticancer Activity

A study focusing on pyrrolidine derivatives demonstrated that compounds structurally related to this compound exhibited significant anticancer activity with low IC50 values against various cancer cell lines. This highlights the potential of this class of compounds in developing new cancer therapeutics .

Case Study 2: Neuroprotective Potential

Research evaluating aminopyridine derivatives indicated that they can significantly enhance cognitive function in animal models of Alzheimer's disease through inhibition of potassium channels, leading to increased neuronal excitability . This suggests that this compound may play a similar role.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several reactions driven by its functional groups and heterocyclic structure:

Hydroxyl Group Reactions

-

Esterification : The secondary hydroxyl group reacts with acylating agents (e.g., acetic anhydride) to form esters, altering lipophilicity and bioavailability .

-

Oxidation : Under strong oxidizing conditions (e.g., KMnO4/H+), the hydroxyl group can oxidize to a ketone, though this is less favorable due to steric hindrance .

Pyrimidine Ring Reactions

-

Electrophilic Substitution : The fluorine substituent directs electrophiles to the 4-position of the pyrimidine ring, enabling substitutions (e.g., with aryl groups) for SAR studies .

-

Nucleophilic Aromatic Substitution : Under basic conditions, the pyrimidine ring undergoes substitution with nucleophiles (e.g., amines), particularly at the fluorinated position .

Pyrrolidine Ring Reactions

-

Ring Expansion/Contraction : The pyrrolidine ring can undergo expansion to a piperidine ring via nucleophilic ring-opening reactions, impacting kinase inhibition activity .

-

Functional Group Substitution : The pyrrolidine nitrogen reacts with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts, enhancing solubility .

Reaction Table

Structural Analysis

The compound's structure consists of:

-

A pyrrolidine ring with a hydroxyl group at the 3-position (C8H11N3O, molecular weight 165.19 g/mol) .

-

A 5-fluoropyrimidin-2-yl substituent, with the fluorine atom enhancing lipophilicity and directing reactivity .

Structural Data Table

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C8H11N3O | |

| Molecular weight | 165.19 g/mol | |

| SMILES | C1CN(CC1O)C2=NC=C(C=N2)F | |

| InChIKey | VEXNQGJAKXVXCY-UHFFFAOYSA-N |

Biological Activity Table

| Target | IC50 (nM) | Reference |

|---|---|---|

| PfPK6 | 216–274 | |

| PfGSK3 | 695 ± 88 | |

| MRSA | 32 μg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Pyrrolidine Substituents

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and 1b

- Structural Differences : These compounds (1a and 1b) replace the 5-fluoropyrimidinyl group with a phenylethyl-substituted pyrrolidine linked to a 1,2,4-oxadiazole scaffold .

- Biological Activity : Both exhibit inhibitory activity against SARS-CoV-2 replication, highlighting the importance of the pyrrolidine-oxadiazole core in antiviral targeting.

(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

- Structural Differences : This TRK inhibitor replaces the fluoropyrimidine with a pyrazolo[1,5-a]pyrimidine core and adds a carboxamide group .

- Biological Activity : Potent tyrosine kinase (TRK) inhibition, demonstrating that pyrimidine derivatives with pyrrolidine-carboxamide substituents are effective in oncology applications .

- Synthesis : Synthesized via coupling (S)-pyrrolidin-3-ol with a pyrazolopyrimidine intermediate, contrasting with the direct fluoropyrimidine coupling in the target compound .

Compounds with Pyrimidine Modifications

AZ960

- Structural Differences: Features a nicotinonitrile core with fluoro-substituted phenyl and pyrazole groups instead of pyrrolidin-3-ol .

- Biological Activity : A kinase inhibitor targeting JAK2/STAT5, indicating that fluoropyrimidine-like scaffolds are versatile in kinase targeting but require specific substituents for selectivity .

(S)-1-(6-Ethoxy-2-methylsulfonyl-pyrimidin-4-yl)pyrrolidin-3-ol

- Structural Differences : Replaces the 5-fluoropyrimidinyl group with ethoxy and methylsulfonyl substituents .

- Key Insight : The electron-withdrawing methylsulfonyl group enhances metabolic stability compared to the fluorine atom in the target compound .

Vernakalant Hydrochloride

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Metabolic Stability (t₁/₂) |

|---|---|---|---|---|

| This compound | 183.18 | 0.9 | 12.5 (PBS) | 45 min (human liver microsomes) |

| 1a/1b | 413.48 | 3.2 | 0.8 (DMSO) | 22 min |

| AZ960 | 354.36 | 2.8 | 0.5 (DMSO) | 90 min |

*Predicted using QikProp.

Research Findings and Key Insights

Fluorine vs. Bulky Substituents : The 5-fluorine atom in the target compound improves target binding via halogen bonding, whereas phenylethyl (1a/1b) or carboxamide (TRK inhibitor) groups enhance steric interactions for specific applications .

Synthetic Flexibility : Biocatalytic methods (e.g., immobilized transaminases) enable enantioselective synthesis of fluoropyrimidine derivatives, offering advantages over traditional organic synthesis in scalability .

Therapeutic Versatility: Minor structural changes (e.g., pyrimidine to oxadiazole) drastically alter biological activity, underscoring the importance of scaffold optimization in drug design .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The primary route to (S)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol involves SNAr between (S)-pyrrolidin-3-ol and 2-chloro-5-fluoropyrimidine. This method leverages the electron-deficient nature of the pyrimidine ring, activated by the fluorine substituent, to facilitate displacement of the chlorine atom.

Reaction Conditions

-

Electrophile: 2-Chloro-5-fluoropyrimidine

-

Nucleophile: (S)-Pyrrolidin-3-ol (enantiomerically pure)

-

Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

-

Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

-

Temperature: 70–120°C

-

Time: 12 hours (conventional heating) or 30 minutes (microwave irradiation)

Example Protocol

A mixture of 2-chloro-5-fluoropyrimidine (1.07 g, 7.2 mmol), (S)-pyrrolidin-3-ol (0.72 g, 7.9 mmol), and Cs₂CO₃ (3.5 g, 10.8 mmol) in DMSO (15 mL) was irradiated under microwave conditions at 120°C for 30 minutes. The reaction mixture was quenched with saturated sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexane) to yield the title compound (1.05 g, 72%).

Key Data

| Parameter | Value |

|---|---|

| Yield | 72–88% |

| Purity (LCMS) | >97% |

| Stereochemical Purity | >99% ee |

Stereoselective Synthesis of (S)-Pyrrolidin-3-ol

The enantiomeric purity of the pyrrolidin-3-ol starting material is critical. A common method involves the reduction of (S)-3-hydroxy-2-pyrrolidone using sodium borohydride (NaBH₄) in diglyme with sulfuric acid catalysis.

Procedure

(S)-3-Hydroxy-2-pyrrolidone (10.11 g, 0.1 mol), diglyme (151.65 g, 1.13 mol), and NaBH₄ (15.13 g, 0.4 mol) were combined at 25°C. Sulfuric acid (20.2 g) was added dropwise, and the mixture was heated to 80°C for 12 hours. Methanol was added to quench the reaction, followed by neutralization with dilute HCl. The product was isolated via distillation under reduced pressure to yield (S)-pyrrolidin-3-ol (8.7 g, 86%).

Characterization

-

¹H NMR (CDCl₃): δ 4.3–4.4 (m, 1H), 3.05–3.15 (m, 1H), 2.75–2.9 (m, 3H), 1.85–2.0 (m, 1H), 1.6–1.75 (m, 1H).

Optimization and Mechanistic Insights

Solvent and Base Selection

Temperature and Reaction Time

-

Microwave Irradiation: Reduces reaction time from 12 hours to 30 minutes while maintaining yields.

-

Conventional Heating: Requires prolonged heating at 70–80°C but is suitable for large-scale synthesis.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| SNAr (Microwave) | Cs₂CO₃, DMSO, 120°C, 30 min | 72% | 97% | Moderate |

| SNAr (Conventional) | K₂CO₃, THF, 70°C, 12 h | 88% | 95% | High |

| Stereoselective Reduction | NaBH₄, H₂SO₄, diglyme, 80°C | 86% | 99% ee | High |

Challenges and Solutions

Side Reactions

Purification

-

Chromatography: Silica gel with ethyl acetate/hexane (1:1) effectively separates the product from unreacted starting materials.

Applications and Derivatives

The synthetic flexibility of this route enables the preparation of analogs like 1-(3-bromo-5-(trifluoromethyl)phenyl)pyrrolidin-3-ol, demonstrating broader applicability in medicinal chemistry .

Q & A

Q. What are the key differences in reactivity between this compound and its pyridine-based analogs?

- Answer : Fluoropyrimidines exhibit stronger π-π stacking with aromatic residues in enzymes but lower basicity (pKa ~1.5 vs. pyridine’s pKa ~5.2). This affects protonation states in physiological conditions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s cytotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.